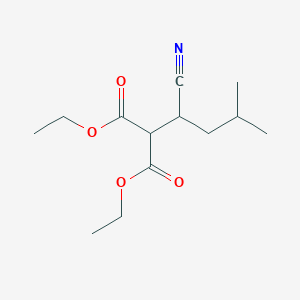

Diethyl 2-(1-cyano-3-methylbutyl)malonate

Description

Properties

IUPAC Name |

diethyl 2-(1-cyano-3-methylbutyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-12(15)11(13(16)18-6-2)10(8-14)7-9(3)4/h9-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGIWBPMOSUKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(CC(C)C)C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470286 | |

| Record name | Diethyl (1-cyano-3-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186038-82-4 | |

| Record name | 1,3-Diethyl 2-(1-cyano-3-methylbutyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186038-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-cyano-3-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-(1-cyano-3-methylbutyl)malonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(1-cyano-3-methylbutyl)malonate is a crucial chemical intermediate, most notably recognized for its role in the synthesis of the anticonvulsant and analgesic drug, Pregabalin.[1] This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications in pharmaceutical development. The information presented herein is intended to equip researchers and scientists with the necessary technical knowledge for the effective handling, analysis, and utilization of this versatile compound.

Chemical and Physical Properties

This compound is a diester derivative of malonic acid, characterized by the presence of a cyano group and an isobutyl substituent on the alpha-carbon. Its physical state is typically a powder or liquid.[2]

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | Diethyl 2-(1-cyano-3-methylbutyl)propanedioate | [3] |

| Synonyms | Diethyl (1-cyano-3-methylbutyl)malonate, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | [2] |

| CAS Number | 186038-82-4 | [3] |

| Molecular Formula | C₁₃H₂₁NO₄ | [3] |

| Molecular Weight | 255.31 g/mol | [3] |

| Appearance | Powder or liquid | [2] |

Physicochemical Data

| Property | Value | Source(s) |

| Density | 1.044 g/cm³ | [2] |

| Boiling Point | 355.712 °C at 760 mmHg | [2] |

| Flash Point | 155.412 °C | [2] |

| Refractive Index | 1.449 | [2] |

| Vapor Pressure | 0 mmHg at 25 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. Insoluble in water. | |

| Storage | Sealed in a dry environment at 2-8°C. | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves a Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Reaction Principle

The synthesis is achieved through the conjugate addition of a carbanion, generated from a suitable precursor, to an α,β-unsaturated nitrile. A common industrial approach involves the reaction of an appropriate Michael donor with an activated alkene.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a common method for the synthesis of this compound, which is a crucial step in the production of Pregabalin.

Step 1: Knoevenagel Condensation

-

To a solution of diethyl malonate and isovaleraldehyde in a suitable solvent (e.g., toluene), add a catalytic amount of a weak base such as diisopropylamine in acetic acid.

-

Heat the reaction mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α,β-unsaturated diester.

Step 2: Michael Addition

-

Dissolve the crude α,β-unsaturated diester in a suitable solvent (e.g., ethanol).

-

Add a solution of potassium cyanide (KCN) in water to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.

Spectroscopic and Analytical Data

Accurate characterization of this compound is essential for quality control and reaction monitoring. While experimentally obtained spectra for this specific compound are not widely available in public databases, the following sections describe the expected spectroscopic features based on its chemical structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons of the 3-methylbutyl group will exhibit complex multiplets in the aliphatic region (0.9-2.0 ppm). The methine proton adjacent to the cyano group and the malonate carbon would likely appear as a doublet of doublets or a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the ester groups in the downfield region (around 165-175 ppm). The cyano carbon will have a characteristic signal around 115-120 ppm. The carbons of the ethyl and 3-methylbutyl groups will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band in the region of 1735-1750 cm⁻¹.

-

C-H stretch (aliphatic): Multiple bands just below 3000 cm⁻¹.

-

C-O stretch (ester): Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 255. The fragmentation pattern would be expected to include losses of the ethoxy group (-45), the ethyl group (-29), and fragments corresponding to the cleavage of the 3-methylbutyl chain. Predicted mass spectrometry data for various adducts are available in public databases.[5]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a suitable starting point.[6]

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily centered around its functional groups: the cyano group, the ester moieties, and the acidic α-proton.

Caption: Key chemical transformations of this compound.

Hydrolysis and Decarboxylation

The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation, yielding a monocarboxylic acid. This reactivity is fundamental to its use in the malonic ester synthesis.

Reduction of the Cyano Group

The cyano group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or chemical reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is the final key step in the synthesis of Pregabalin from this intermediate.

α-Alkylation

The presence of two electron-withdrawing ester groups makes the α-proton acidic. Deprotonation with a suitable base generates a stabilized carbanion that can react with electrophiles, such as alkyl halides, allowing for further functionalization at this position.

Application in Drug Development: The Synthesis of Pregabalin

The most significant application of this compound is as a key intermediate in the industrial synthesis of Pregabalin. The synthesis involves the hydrolysis of one of the ester groups, followed by decarboxylation and subsequent reduction of the nitrile to the primary amine of Pregabalin.

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions.

-

Hazards: It may cause eye irritation. It is also reported to be toxic to aquatic life with long-lasting effects.[3]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors or dust and contact with skin and eyes.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[3]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.

Always consult the latest Safety Data Sheet (SDS) for detailed and up-to-date safety information.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role in the synthesis of Pregabalin. A thorough understanding of its physical and chemical properties, synthetic routes, and reactivity is essential for its efficient and safe use in research and development. This guide has provided a consolidated resource of technical information to support scientists and professionals in their work with this important chemical intermediate.

References

-

SIELC Technologies. (n.d.). Separation of Diethyl (2-cyanoethyl)malonate on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl (2-cyanoethyl)malonate. Retrieved from [Link]

-

TradeIndia. (n.d.). Diethyl(1-Cyano-3-Methyl Butyl) Malonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

-

Filo. (2024). Discuss synthetic applications of diethyl malonate. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). DIETHYL (1-CYANO-3-METHYLBUTYL)MALONATE CAS 186038-82-4 Manufacturers, Suppliers, Factory. Retrieved from [Link]

-

MDPI. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

-

Watson International Ltd. (n.d.). diethyl(1-cyano-3-methylbutyl)malonate cas 186038-82-4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

-

PubChemLite. (n.d.). Diethyl (1-cyano-3-methylbutyl)malonate (C13H21NO4). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

-

MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

-

Journal of Pharmacy Research. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl bis(2-cyanoethyl)malonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl diethylmalonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl 2-(2-cyanoethyl)-malonate. Retrieved from [Link]

-

NIST. (n.d.). Diethyl 2-(2-cyanoethyl)-malonate. Retrieved from [Link]

-

Watson International Ltd. (n.d.). DIETHYL(1-CYANO-3-METHYLBUTYL)MALONATE CAS 186038-82-4. Retrieved from [Link]

-

National Institutes of Health. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 186038-82-4|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Diethyl (1-cyano-3-methylbutyl)malonate (C13H21NO4) [pubchemlite.lcsb.uni.lu]

- 6. Separation of Diethyl (2-cyanoethyl)malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Diethyl 2-(1-cyano-3-methylbutyl)malonate (CAS: 186038-82-4)

This guide provides a comprehensive technical overview of Diethyl 2-(1-cyano-3-methylbutyl)malonate, a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, analytical characterization, and applications, with a strong emphasis on scientific integrity and practical, field-proven knowledge.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 186038-82-4, is a specialized organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a crucial precursor in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[3][4] The molecular structure of this malonic ester derivative, featuring both a cyano and an isobutyl group, makes it a versatile building block for the construction of complex molecular architectures. This guide will delve into the essential technical aspects of this compound, providing a robust resource for its effective utilization in a laboratory and industrial setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical reactions. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 186038-82-4 | [5] |

| Molecular Formula | C13H21NO4 | [5] |

| Molecular Weight | 255.31 g/mol | [5] |

| Appearance | Powder or liquid | [1] |

| Density | 1.044 g/cm³ | [1] |

| Boiling Point | 355.712 °C at 760 mmHg | [1] |

| Flash Point | 155.412 °C | [1] |

| Refractive Index | 1.449 | [1] |

| Vapor Pressure | 0 mmHg at 25 °C | [1] |

| Storage Temperature | 2-8°C Refrigerator | [6] |

Synthesis Methodologies

The synthesis of this compound is a critical process, often optimized for efficiency and yield, especially in the context of large-scale pharmaceutical production. A prevalent and effective method involves a two-step sequence: a Knoevenagel condensation followed by a Michael addition.[7][8]

Causality Behind Experimental Choices

The choice of the Knoevenagel-Michael reaction sequence is strategic. The Knoevenagel condensation provides a reliable method for forming the carbon-carbon double bond, creating an α,β-unsaturated system. This product then serves as an excellent Michael acceptor for the conjugate addition of a cyanide nucleophile in the subsequent Michael addition step. This approach allows for the controlled and high-yield introduction of the cyano group at the desired position.

Experimental Protocol: Knoevenagel Condensation and Michael Addition

The following protocol details a representative synthesis of this compound.

Step 1: Knoevenagel Condensation

-

To a reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark apparatus, add isovaleraldehyde and diethyl malonate in a suitable solvent such as cyclohexane.

-

Add a catalytic amount of a mixture of di-n-propylamine and acetic acid.[4][8]

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, diethyl 2-(3-methylbutylidene)propanedioate.

Step 2: Michael Addition

-

Dissolve the crude intermediate from Step 1 in an alkaline alcohol solvent.

-

Add a source of cyanide, such as sodium cyanide or potassium cyanide.[9]

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by TLC or GC.

-

Carefully quench the reaction with a weak acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography to obtain the final product of high purity.

Synthesis Workflow Diagram

Caption: Key steps in the synthesis of Pregabalin from the title intermediate.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is based on available Safety Data Sheets (SDS). [7][10]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling. [7] * P273: Avoid release to the environment. [7] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [10] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7][10] * P337+P313: If eye irritation persists: Get medical advice/attention. [7] * P391: Collect spillage. [7] It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

References

-

DIETHYL (1-CYANO-3-METHYLBUTYL)MALONATE CAS 186038-82-4 Manufacturers, Suppliers, Factory. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

- CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material. (n.d.). Google Patents.

-

Diethyl (2-cyanoethyl)malonate | C10H15NO4. (n.d.). PubChem. Retrieved from [Link]

-

Diethyl(1-Cyano-3-Methyl Butyl) Malonate. (n.d.). TradeIndia. Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Diethyl bis(2-cyanoethyl)malonate | C13H18N2O4. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of pregabalin intermediate cyanodiester. (n.d.). Google Patents.

-

Pregabalin. (n.d.). Synple. Retrieved from [Link]

-

CAS No.186038-82-4,DIETHYL (1-CYANO-3-METHYLBUTYL)MALONATE Suppliers. (n.d.). LookChem. Retrieved from [Link]

- CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials. (n.d.). Google Patents.

-

CAS No : 186038-82-4 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

diethyl(1-cyano-3-methylbutyl)malonate cas 186038-82-4. (n.d.). Watson International. Retrieved from [Link]

-

Material Safety Data Sheet Diethyl malonate MSDS. (n.d.). West Liberty University. Retrieved from [Link]

-

Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. Retrieved from [Link]

-

Diethyl (1-cyano-3-methylbutyl)malonate (C13H21NO4). (n.d.). PubChemLite. Retrieved from [Link]

-

Pregabalin Impurity 48. (n.d.). Chromato Scientific. Retrieved from [Link]

-

Diethyl malonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Diethyl malonate. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). Ramidus. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diethyl bis(2-cyanoethyl)malonate | C13H18N2O4 | CID 74046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Diethyl malonate [webbook.nist.gov]

- 6. Diethyl butylmalonate(133-08-4) 1H NMR spectrum [chemicalbook.com]

- 7. CN105481708A - Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials - Google Patents [patents.google.com]

- 8. CN105348125A - Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material - Google Patents [patents.google.com]

- 9. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 10. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

An In-depth Technical Guide to Diethyl 2-(1-cyano-3-methylbutyl)malonate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-cyano-3-methylbutyl)malonate is a complex organic molecule of significant interest in the pharmaceutical industry, primarily recognized for its role as a critical intermediate in the synthesis of Pregabalin. Marketed under the trade name Lyrica, Pregabalin is a widely used anticonvulsant and analgesic drug. The molecular architecture of this compound, featuring a nitrile group and two ethyl ester functionalities, makes it a versatile precursor for the construction of the γ-amino acid structure of Pregabalin. This guide provides a detailed examination of its molecular structure, properties, and a comprehensive overview of its synthesis, grounded in established chemical principles.

Molecular Structure and Chemical Formula

The chemical identity of this compound is precisely defined by its molecular structure and formula.

Molecular Formula: C₁₃H₂₁NO₄[1]

Molecular Weight: 255.31 g/mol

IUPAC Name: Diethyl 2-(1-cyano-3-methylbutyl)propanedioate

CAS Number: 186038-82-4[1]

Synonyms: 1-cyano-3-Methylbutyl-Propanedioicaciddiethylester, 2-Ethoxycarbonyl-3-cyano-5-methylhexanoic acid ethyl ester, Diethyl-(1-Cyano-3-methylbutyl)propanedioate[1]

The structure features a central malonic ester core, substituted with a 1-cyano-3-methylbutyl group. This side chain contains a chiral center at the carbon atom to which the cyano group is attached, meaning the molecule can exist as different stereoisomers. The (S)-enantiomer is the desired precursor for the synthesis of (S)-Pregabalin.

Key Structural Features:

-

Malonic Ester Core: Provides the carbon backbone and the two ester groups that can be later modified or removed.

-

Nitrile Group (Cyano Group): A key functional group that is typically reduced to an amine in the final steps of Pregabalin synthesis.

-

Isobutyl Group: Forms the characteristic side chain of Pregabalin.

-

Chiral Center: The presence of a stereocenter necessitates stereoselective synthesis or resolution to obtain the desired enantiomer for pharmaceutical applications.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, purification, and use in subsequent reactions.

| Property | Value |

| Appearance | Powder or liquid |

| Density | 1.044 g/cm³ |

| Boiling Point | 355.712 °C at 760 mmHg |

| Flash Point | 155.412 °C |

| Refractive Index | 1.449 |

| SMILES Code | CCOC(=O)C(C(CC(C)C)C#N)C(=O)OCC |

Table 1: Physicochemical properties of this compound.[2]

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that is central to many reported manufacturing routes of Pregabalin. The most common and industrially relevant approach involves a two-step sequence: a Knoevenagel condensation followed by a Michael addition.

Reaction Pathway Overview

The synthesis begins with the condensation of isovaleraldehyde and diethyl malonate. This is followed by the conjugate addition of a cyanide source to the resulting α,β-unsaturated diester.

Caption: General synthesis pathway for this compound.

Step-by-Step Experimental Protocol

The following protocol outlines a representative synthesis. Note: This is a generalized procedure based on established chemical reactions for similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: Knoevenagel Condensation to form Diethyl 2-(3-methylbutylidene)malonate

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isovaleraldehyde, diethyl malonate, di-n-propylamine, and acetic acid in a suitable solvent such as toluene or hexane.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up and Purification: Once the reaction is complete, cool the mixture and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Michael Addition to form this compound

-

Reaction Setup: In a reaction vessel, dissolve the diethyl 2-(3-methylbutylidene)malonate from the previous step in a suitable solvent like ethanol.

-

Reaction Execution: Add a solution of potassium cyanide in water dropwise to the reaction mixture at a controlled temperature. The reaction is typically stirred for several hours to ensure completion.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried, filtered, and concentrated to yield the crude this compound. Further purification can be achieved through vacuum distillation or chromatography.

Role in Pregabalin Synthesis and Further Transformations

This compound is a racemic mixture. For the synthesis of (S)-Pregabalin, an enantioselective approach or a resolution step is required. One common method involves the enzymatic resolution of the racemic diester. Lipases can selectively hydrolyze one of the ester groups of one enantiomer, allowing for the separation of the desired stereoisomer.

Following the formation and optional resolution of this compound, the synthesis of Pregabalin typically proceeds through the following transformations:

-

Hydrolysis and Decarboxylation: The diester is selectively hydrolyzed and decarboxylated to yield a mono-acid cyano compound, (S)-3-cyano-5-methylhexanoic acid.

-

Reduction of the Nitrile: The cyano group is then reduced to a primary amine, often using catalytic hydrogenation (e.g., with Raney Nickel or Palladium on carbon) or other reducing agents, to form the final Pregabalin molecule.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on safety data for similar compounds, it may cause eye irritation and is potentially harmful if ingested or absorbed through the skin. It is also noted to be toxic to aquatic life with long-lasting effects.

Conclusion

This compound stands out as a pivotal molecule in the industrial synthesis of Pregabalin. Its synthesis, leveraging fundamental organic reactions like the Knoevenagel condensation and Michael addition, highlights key principles of carbon-carbon bond formation. For researchers and professionals in drug development, a thorough understanding of the structure, properties, and synthetic pathways of this intermediate is essential for the efficient and stereoselective production of this important pharmaceutical agent. Further research into optimizing its synthesis and resolution can lead to more cost-effective and environmentally friendly manufacturing processes for Pregabalin.

References

- Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry - Section B, 51B(5), 748-751.

- Various Authors. (n.d.). Pregabalin. Thomson Reuters Pharma.

- Google Patents. (n.d.).

- Justia Patents. (2018).

- BenchChem. (n.d.). An In-depth Technical Guide to Diethyl bis(2-cyanoethyl)

- LookChem. (n.d.). CAS No.186038-82-4,DIETHYL (1-CYANO-3-METHYLBUTYL)

- Home Sunshine Pharma. (n.d.). DIETHYL (1-CYANO-3-METHYLBUTYL)MALONATE CAS 186038-82-4 Manufacturers, Suppliers, Factory.

- PubChem. (n.d.). Diethyl bis(2-cyanoethyl)

- Watson International Ltd. (n.d.). DIETHYL(1-CYANO-3-METHYLBUTYL)

- PubChemLite. (n.d.). Diethyl (1-cyano-3-methylbutyl)

- ChemicalBook. (n.d.). DIETHYL (1-CYANO-3-METHYLBUTYL)

Sources

Synthesis of "Diethyl 2-(1-cyano-3-methylbutyl)malonate" from diethyl malonate

An In-depth Technical Guide to the Synthesis of Diethyl 2-(1-cyano-3-methylbutyl)malonate from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of pharmacologically active molecules such as Pregabalin.[1][2] The synthesis is centered around the well-established malonic ester synthesis pathway, a robust method for forming carbon-carbon bonds.[3][4] This document delves into the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that influence the reaction's success. The content is tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the practical execution of this important chemical transformation.

Introduction: The Malonic Ester Synthesis in Modern Drug Development

The malonic ester synthesis is a cornerstone reaction in organic chemistry, valued for its versatility in preparing a wide range of carboxylic acids and their derivatives.[5] The core principle involves the alkylation of diethyl malonate, a readily available and inexpensive starting material.[6] The acidity of the α-hydrogens (pKa ≈ 13) in diethyl malonate allows for easy deprotonation by a suitable base, forming a stabilized enolate ion.[3][7] This nucleophilic enolate can then be alkylated by reacting it with an alkyl halide in an SN2 reaction, effectively creating a new carbon-carbon bond.[8][9]

The target molecule, this compound, serves as a crucial precursor in the multi-step synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[10][11] The successful and efficient synthesis of this intermediate is therefore of significant industrial and pharmaceutical interest. This guide will focus on the direct alkylation of diethyl malonate with a suitable haloalkylnitrile to produce the desired product.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence: enolate formation followed by nucleophilic substitution. Understanding the causality behind each step is critical for process optimization and troubleshooting.

Step 1: Enolate Formation (Deprotonation)

The reaction is initiated by treating diethyl malonate with a strong base to abstract an acidic α-proton.

-

Choice of Base: Sodium ethoxide (NaOEt) is the base of choice for this reaction.[3][12] The rationale is twofold:

-

Sufficient Basicity: Ethoxide is sufficiently basic to quantitatively deprotonate diethyl malonate, forming the resonance-stabilized sodium enolate.[7]

-

Prevention of Transesterification: Using an alkoxide base where the alkyl group matches the ester's alkyl group (ethyl in this case) prevents unwanted transesterification reactions. If a different alkoxide, like methoxide, were used, it could react with the ethyl ester groups of the malonate, leading to a mixture of products.[6][7] Similarly, using hydroxide bases could lead to saponification (ester hydrolysis).[6]

-

The enolate formed is stabilized by the delocalization of the negative charge across the two adjacent carbonyl groups, which increases its stability and facilitates its formation.[8]

Step 2: Nucleophilic Alkylation (SN2 Reaction)

The diethyl malonate enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide. For this specific synthesis, the alkylating agent is 2-halo-4-methylpentanenitrile (e.g., 2-bromo-4-methylpentanenitrile).[2]

-

Reaction Type: The alkylation proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[7][9] The enolate anion performs a backside attack on the carbon atom bearing the halogen, displacing the halide leaving group.

-

Substrate Constraints: As with all SN2 reactions, the structure of the alkyl halide is critical. The reaction works best with primary and secondary halides.[5][9] Tertiary halides are unsuitable as they will primarily undergo E2 elimination.[5] The chosen substrate, 2-halo-4-methylpentanenitrile, is a secondary halide, which is suitable for this reaction.

The overall mechanism can be visualized as follows:

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is a synthesized methodology based on established malonic ester syntheses and patent literature.[2][13] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagent and Solvent Data

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | Irritant |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | - | 0.868 | Corrosive, Flammable |

| 2-Bromo-4-methylpentanenitrile | C₆H₁₀BrN | 176.06 | ~195-200 (est.) | ~1.2-1.3 (est.) | Toxic, Irritant |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 66 | 0.889 | Flammable, Irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable |

| Sodium Carbonate (aq.) | Na₂CO₃ | 105.99 | N/A | Varies | Irritant |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A | 2.664 | - |

Step-by-Step Methodology

Caption: Experimental workflow from setup to product isolation.

Procedure:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from quenching the base. The system should be maintained under a positive pressure of dry nitrogen throughout the reaction.[2]

-

Base Preparation: In the reaction flask, suspend sodium ethoxide (1.05 equivalents) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0-5 °C using an ice bath.

-

Enolate Formation: Dissolve diethyl malonate (1.0 equivalent) in a separate portion of anhydrous THF and add it to the dropping funnel. Add the diethyl malonate solution dropwise to the stirred sodium ethoxide suspension over 30-45 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[2]

-

Alkylation: Dissolve 2-bromo-4-methylpentanenitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.[2]

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by adding a saturated aqueous solution of sodium carbonate.

-

Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[2]

-

-

Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear, likely yellowish liquid.

Critical Process Parameters and Troubleshooting

| Parameter | Importance | Rationale & Troubleshooting |

| Anhydrous Conditions | High | The ethoxide base and the enolate intermediate are highly reactive towards protic solvents like water. Moisture will consume the base and protonate the enolate, halting the reaction. Troubleshooting: If yields are low, ensure all glassware is rigorously dried and solvents are certified anhydrous. |

| Choice of Base | High | As discussed, using a non-ethoxide base can lead to side reactions like transesterification or saponification, reducing yield and complicating purification.[6] Troubleshooting: Always use NaOEt when working with ethyl esters. |

| Reaction Temperature | Medium | The initial deprotonation is often done at a reduced temperature to control the reaction rate. The SN2 reaction can be run at room temperature or with gentle heating to ensure completion. Troubleshooting: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) after the alkyl halide addition can increase the rate. Monitor for potential side reactions. |

| Purity of Alkyl Halide | High | Impurities in the alkylating agent can lead to undesired side products. The presence of tertiary halides, for example, would result in elimination byproducts. Troubleshooting: Ensure the purity of the 2-halo-4-methylpentanenitrile via GC or NMR before use. |

Conclusion

The synthesis of this compound via the alkylation of diethyl malonate is a robust and scalable process. The key to a successful synthesis lies in the careful control of reaction parameters, particularly the exclusion of moisture and the judicious choice of base to prevent side reactions. By following the detailed protocol and understanding the chemical principles outlined in this guide, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and complex organic synthesis.

References

-

Bálint, E., Grün, A., & Keglevich, G. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. Retrieved from [Link]

-

BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of pregabalin intermediate cyanodiester.

- Google Patents. (n.d.). Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials.

-

Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]

-

JoVE. (2023, April 30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]

-

Martinez, C. A., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions - Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

Sources

- 1. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 2. CN101948406B - Preparation method of pregabalin intermediate cyanodiester - Google Patents [patents.google.com]

- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainkart.com [brainkart.com]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pubs.acs.org [pubs.acs.org]

- 11. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Diethyl 2-(1-cyano-3-methylbutyl)malonate: Synthesis, Properties, and Applications as a Key Synthetic Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl 2-(1-cyano-3-methylbutyl)malonate is a multifunctional chemical intermediate of significant interest in organic synthesis, particularly in the pharmaceutical sector. Its structure, featuring a nitrile, two ester groups, and a chiral center, makes it a versatile precursor for a range of complex target molecules. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications. We will explore the causality behind the preferred synthetic methodologies, detail its critical role as a precursor to the essential amino acid Leucine, and provide robust experimental protocols for its preparation and subsequent transformation. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Introduction and Physicochemical Properties

This compound, also known by its IUPAC name diethyl 2-(1-cyano-3-methylbutyl)propanedioate, is a specialized organic compound valued for its utility as a synthetic building block.[1][2] The molecule's architecture is derived from diethyl malonate, a classic carbon nucleophile in organic chemistry, and incorporates an isobutyl group and a cyano (nitrile) moiety. This combination of functional groups allows for a variety of subsequent chemical modifications.

The presence of two electron-withdrawing groups (the esters and the nitrile) flanking the alpha-carbon significantly increases the acidity of its single proton, though it is primarily utilized in its substituted form. Its most notable application lies in its role as an advanced intermediate for amino acid synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186038-82-4 | [1][4] |

| Molecular Formula | C13H21NO4 | [2] |

| Molecular Weight | 255.31 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| Boiling Point | 355.7 °C at 760 mmHg | [1] |

| Density | 1.044 g/cm³ | [1] |

| Refractive Index | 1.449 | [1] |

| Flash Point | 155.4 °C | [1] |

Synthesis of this compound

The most common and logical synthetic route to this intermediate is through the alkylation of a malonic ester derivative. Specifically, it involves the reaction of diethyl 2-cyanoacetate (ethyl cyanoacetate) with an appropriate alkyl halide.

The Underlying Chemistry: Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation.[5] The methylene protons on diethyl malonate (or its derivatives like diethyl 2-cyanoacetate) are significantly acidic (pKa ≈ 13 in DMSO) because the resulting carbanion is stabilized by resonance delocalization onto both adjacent carbonyl oxygen atoms. This allows for facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then react with an alkyl halide in a classic SN2 reaction to form a new C-C bond.[5]

Causality in Reagent Selection

-

Starting Material: Diethyl 2-cyanoacetate is chosen over diethyl malonate. The additional electron-withdrawing cyano group further increases the acidity of the alpha-proton, facilitating its removal.

-

Base: Sodium ethoxide (NaOEt) is the base of choice when working with ethyl esters.[5] Using ethoxide prevents transesterification, a side reaction that would occur if a different alkoxide (e.g., methoxide or butoxide) were used, thus maintaining the structural integrity of the diethyl ester groups.[5]

-

Alkylating Agent: To introduce the "3-methylbutyl" group, 1-bromo-3-methylbutane (isopentyl bromide) is the ideal alkylating agent. It is a primary alkyl halide, which is optimal for SN2 reactions and minimizes the potential for competing E2 elimination reactions.

The overall synthetic workflow is a straightforward, high-yielding alkylation reaction.

Application as a Precursor to Leucine

The primary utility of this compound is as an advanced precursor in the synthesis of the essential amino acid Leucine.[6] The structure of the intermediate contains the complete carbon skeleton of Leucine, with the functional groups poised for transformation into the required amino and carboxylic acid moieties.

The conversion process involves two key transformations:

-

Hydrolysis: Treatment with strong acid (e.g., aqueous HCl) and heat simultaneously hydrolyzes the two ester groups and the nitrile group.

-

Decarboxylation: The resulting intermediate, a substituted malonic acid with a geminal dicarboxylic acid structure, is unstable to heat and readily loses one molecule of carbon dioxide to yield the final amino acid.[7][8]

This sequence provides a reliable method for synthesizing racemic (D,L)-Leucine.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis and subsequent application of the title compound, based on established principles of malonic ester synthesis.[9]

Protocol 4.1: Synthesis of this compound

Materials:

-

Diethyl 2-cyanoacetate

-

1-Bromo-3-methylbutane

-

Sodium metal

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and addition funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add clean sodium metal (1.0 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl 2-cyanoacetate (1.0 eq) dropwise via an addition funnel with stirring. A slight exotherm may be observed. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 1-bromo-3-methylbutane (1.05 eq) dropwise to the enolate solution. The reaction is exothermic; maintain the temperature below reflux with a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux using a heating mantle. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between diethyl ether and water.

-

Extraction & Purification: Separate the organic layer. Wash the organic layer sequentially with water and then saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Protocol 4.2: Conversion to D,L-Leucine

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Hydrolysis & Decarboxylation: Place this compound (1.0 eq) in a round-bottom flask. Add a 6 M solution of aqueous HCl (excess, approx. 5-10 volumes).

-

Reflux: Heat the mixture to reflux under vigorous stirring. The reaction will evolve CO2 gas. Continue refluxing for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Isolation: Cool the solution to room temperature. The product, Leucine hydrochloride, may begin to crystallize. Concentrate the solution under reduced pressure to obtain the crude salt.

-

Purification: The crude D,L-Leucine hydrochloride can be recrystallized from an ethanol/water mixture. To obtain the free amino acid (zwitterion), the pH of an aqueous solution of the salt can be carefully adjusted to its isoelectric point (pI ≈ 6.0), causing the Leucine to precipitate.

-

Final Steps: Filter the precipitated solid, wash with cold water, then with ethanol, and dry under vacuum to yield pure D,L-Leucine.

Safety and Handling

-

This compound: While specific GHS data is limited, related cyanated esters are classified as harmful if swallowed, in contact with skin, or if inhaled.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Reagents: Sodium metal is highly reactive with water and flammable. 1-Bromo-3-methylbutane is a lachrymator and irritant. Concentrated HCl is highly corrosive. All reagents must be handled with extreme care following institutional safety guidelines.

Conclusion

This compound serves as a highly effective and strategically important chemical intermediate. Its synthesis via the robust and well-understood malonic ester alkylation pathway is efficient and scalable. Its primary value is demonstrated in its role as a direct precursor to Leucine, streamlining the synthesis of this essential amino acid. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the preparation and reactivity of this intermediate provides a powerful tool for the construction of complex molecular targets.

References

-

Home Sunshine Pharma. DIETHYL (1-CYANO-3-METHYLBUTYL)MALONATE CAS 186038-82-4 Manufacturers, Suppliers, Factory. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87005, Diethyl (2-cyanoethyl)malonate. Available from: [Link]

- Grossman, R. B., & Varner, M. A. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 62(15), 5235–5237.

-

Filo. (2024). Discuss synthèlic applications of diethyl malonate. Available from: [Link]

-

Organic Syntheses. Malonic acid, butyl-, ethyl ester. Available from: [Link]

-

University of Calgary. Ch21: Malonic esters. Available from: [Link]

-

Lehigh University. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available from: [Link]

-

Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6106, L-Leucine. Available from: [Link]

-

Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Available from: [Link]

-

Wikipedia. (2023). Malonic ester synthesis. Available from: [Link]

-

Khan Academy. (2023). The Malonic Ester Synthesis [Video]. YouTube. Available from: [Link]

-

Organic Chemistry Portal. Decarboxylation. Available from: [Link]

-

PubChemLite. Diethyl (1-cyano-3-methylbutyl)malonate (C13H21NO4). Available from: [Link]

-

The Organic Chemistry Tutor. (2019). 11.11 Malonic Ester Synthesis [Video]. YouTube. Available from: [Link]

- Google Patents. (1961). US2971024A - Method of alkylating esters.

-

ResearchGate. (2025). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Available from: [Link]

-

ResearchGate. (2021). Leucine to 3-methylbutanol route as proposed by RPE. The retrosynthesis... Available from: [Link]

- Google Patents. (1999). CN1237572A - Preparation method of diethyl malonate.

Sources

- 1. DIETHYL (1-CYANO-3-METHYLBUTYL)MALONATE CAS 186038-82-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. PubChemLite - Diethyl (1-cyano-3-methylbutyl)malonate (C13H21NO4) [pubchemlite.lcsb.uni.lu]

- 3. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 4. DIETHYL (1-CYANO-3-METHYLBUTYL)MALONATE | 186038-82-4 [chemicalbook.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Cyano Group in Diethyl 2-(1-cyano-3-methylbutyl)malonate

Executive Summary

Diethyl 2-(1-cyano-3-methylbutyl)malonate (CAS No. 186038-82-4) is a complex organic molecule featuring a sterically hindered and electronically influenced cyano group. Its utility as a key intermediate, notably in the synthesis of pharmaceuticals like Pregabalin, necessitates a thorough understanding of its chemical behavior.[1] This guide provides an in-depth analysis of the reactivity of the cyano moiety, framed by the significant electronic and steric influence of the adjacent diethyl malonate and isobutyl groups. We will explore the primary transformation pathways—hydrolysis, reduction, and nucleophilic addition—delving into the mechanistic underpinnings, predictable side reactions, and detailed experimental protocols to guide practical application in a laboratory setting.

Molecular Architecture: Electronic and Steric Landscape

The reactivity of any functional group is inseparable from its molecular environment. In this compound, the cyano group is positioned at a quaternary carbon, flanked by three substantial substituents: an isobutyl group and two ethoxycarbonyl groups.

-

Electronic Effects: The cyano group and the two carbonyls of the malonate ester are potent electron-withdrawing groups. This confluence creates a highly electron-deficient central carbon, which in turn significantly increases the acidity of the alpha-proton on the adjacent carbon of the butyl chain. The primary consequence for the cyano group itself is an enhanced electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

-

Steric Hindrance: The bulky isobutyl group and the diethyl malonate moiety create considerable steric congestion around the cyano group. This physical shield can impede the approach of bulky nucleophiles or reagents, potentially slowing reaction rates compared to less substituted nitriles and necessitating more forcing reaction conditions.

The interplay of these factors dictates that transformations of the cyano group must be chosen carefully, as reaction conditions aggressive enough to overcome steric hindrance may trigger unintended reactions elsewhere in the molecule, particularly at the ester sites.

Core Reactivity Pathways of the Cyano Group

The synthetic utility of the nitrile functional group lies in its capacity to be transformed into other valuable moieties, primarily carboxylic acids and primary amines.[2]

Caption: Core transformation pathways for the cyano group.

Hydrolysis to Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions.[3][4] The reaction proceeds through an amide intermediate, and the conditions required are typically harsh.

Mechanistic Insight:

-

Acid-Catalyzed: The nitrile nitrogen is first protonated, activating the nitrile carbon toward nucleophilic attack by water. Tautomerization of the resulting imidic acid yields an amide, which is then subsequently hydrolyzed under the acidic conditions to the carboxylic acid.[3]

-

Base-Catalyzed: The hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imidate anion is protonated by water to form the amide, which is then hydrolyzed to a carboxylate salt.[3]

Causality and Competing Reactions: The high activation energy for nitrile hydrolysis necessitates heating in the presence of strong acids (e.g., 6M HCl) or bases (e.g., NaOH).[5] A critical consideration for this compound is that these conditions will concurrently hydrolyze the two diethyl ester groups .[6] The final product will therefore not be a dicarboxylic acid but rather a tricarboxylic acid derivative. Depending on the stability of the substituted malonic acid, decarboxylation may occur upon heating.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Typical Temperature | Primary Product |

| Acid-Catalyzed | 6M HCl (aq), H₂O | Reflux (100-110 °C) | 2-(1-carboxy-3-methylbutyl)malonic acid (a tri-acid) |

| Base-Catalyzed | 20% NaOH (aq), H₂O | Reflux (100-110 °C) | Sodium salt of 2-(1-carboxy-3-methylbutyl)malonic acid |

Reduction to Primary Amine

Reduction of the nitrile provides a direct route to primary amines, significantly expanding the synthetic possibilities from the parent molecule.

Mechanistic Insight: The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[7] The reaction involves the sequential nucleophilic addition of two hydride ions (H⁻) from the AlH₄⁻ complex to the nitrile carbon.[3] The resulting di-anionic species is then protonated during an aqueous workup to yield the primary amine.

Causality and Competing Reactions: LiAlH₄ is a powerful and generally non-selective reducing agent. While it efficiently reduces the cyano group, it will simultaneously reduce both diethyl ester groups to primary alcohols . Therefore, the expected product from a LiAlH₄ reduction is not an amino-diester but an amino-diol. Selective reduction of the nitrile in the presence of the esters is exceptionally challenging and would require specialized catalytic hydrogenation methods not covered here.

Table 2: Reduction Conditions and Products

| Reagent | Solvent (Anhydrous) | Typical Temperature | Primary Product |

| LiAlH₄ | Diethyl Ether or THF | 0 °C to Reflux | 2-(1-(aminomethyl)-3-methylbutyl)propane-1,3-diol (an amino-diol) |

Nucleophilic Addition of Organometallics

The reaction of nitriles with Grignard or organolithium reagents is a classic method for ketone synthesis.[3][7]

Mechanistic Insight: The organometallic reagent (e.g., R-MgBr) acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon. This forms a resonance-stabilized imine anion, which remains stable until an acidic aqueous workup. The addition of acid protonates the nitrogen, and subsequent hydrolysis of the resulting iminium ion yields the ketone.[7]

Authoritative Insight & Critical Challenge: While theoretically sound, this reaction is highly problematic for this compound. The central carbon atom, situated between the cyano group and the two ester groups, bears a highly acidic proton (pKa ≈ 13). Grignard reagents are not only strong nucleophiles but also powerful bases. Upon introduction, the Grignard reagent will preferentially act as a base, rapidly and irreversibly deprotonating the acidic alpha-carbon to form a stabilized enolate. This acid-base reaction is much faster than the desired nucleophilic addition to the sterically hindered and less reactive nitrile carbon. Consequently, at least one equivalent of the Grignard reagent will be consumed non-productively, and the reaction is unlikely to proceed to the desired ketone in any significant yield.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring, purification, and verification.

Caption: General experimental workflow for acid-catalyzed hydrolysis.

Protocol 3.1: Acid-Catalyzed Hydrolysis to 2-(1-carboxy-3-methylbutyl)malonic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq). Add 6 M aqueous hydrochloric acid (10-15 mL per gram of starting material).

-

Heating: Heat the biphasic mixture to reflux (approx. 110 °C) using a heating mantle. Stir vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. The reaction may require 12-24 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

-

Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield the pure tricarboxylic acid.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy (observing the disappearance of the nitrile peak ~2240 cm⁻¹ and the appearance of broad O-H and C=O acid peaks), and mass spectrometry.

Protocol 3.2: Reduction with LiAlH₄ to 2-(1-(aminomethyl)-3-methylbutyl)propane-1,3-diol

SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: To a three-necked, oven-dried round-bottom flask under an inert atmosphere, add a slurry of LiAlH₄ (approx. 3.0 eq) in anhydrous diethyl ether or THF. Equip the flask with a dropping funnel, a condenser, and a magnetic stir bar.

-

Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Cool the LiAlH₄ slurry to 0 °C using an ice bath. Add the substrate solution dropwise to the slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching (Fieser workup): Cautiously cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, sequential dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to produce a granular, filterable aluminum salt precipitate.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite, washing the solid thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amino-diol can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol/ammonia).

-

Characterization: Confirm the product structure using NMR, IR (observing the appearance of broad O-H and N-H stretching bands), and mass spectrometry.

Conclusion

The cyano group in this compound is a versatile handle for synthetic transformations, primarily leading to carboxylic acid and primary amine derivatives. However, its reactivity is inextricably linked to the malonate ester functionalities. Standard protocols for nitrile hydrolysis or powerful reductions with reagents like LiAlH₄ will invariably transform the ester groups as well. Furthermore, the highly acidic alpha-proton presents a significant and likely insurmountable obstacle to reactions involving strongly basic nucleophiles like Grignard reagents. Successful manipulation of this molecule requires a holistic approach, where the choice of reagents and conditions is guided by an awareness of these competing reaction pathways to achieve the desired molecular architecture.

References

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

- Collier, S. J., & Langer, P. (2015).The chemistry of the cyano group is well documented.... Science of Synthesis.

-

Human Metabolome Database. (2012). Showing metabocard for Diethyl malonate (HMDB0029573). [Link]

-

Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. [Link]

-

PubChem. (n.d.). Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005. [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

-

Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]

-

Watson International. (n.d.). diethyl(1-cyano-3-methylbutyl)malonate cas 186038-82-4. [Link]

-

Wikipedia. (n.d.). Diethyl malonate. [Link]

-

YouTube. (2018). 20.13 Synthesis and Reactions of Nitriles. [Link]

Sources

A Guide to the Historical Synthesis of Substituted Cyano Malonic Esters: From Classic Condensations to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Substituted Cyano Malonic Esters

Substituted cyano malonic esters are a class of highly versatile intermediates that hold a significant place in the landscape of organic synthesis. Their unique structural motif, featuring a nitrile, two ester functionalities, and a stereocenter at the alpha-carbon, makes them valuable precursors for a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of multiple reactive sites allows for a wide range of chemical transformations, providing synthetic chemists with a powerful tool for the construction of intricate molecular architectures. This in-depth technical guide provides a comprehensive overview of the core historical and contemporary methods for the synthesis of these pivotal compounds, delving into the mechanistic underpinnings, practical experimental protocols, and the evolution of these synthetic strategies.

I. The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation

The Knoevenagel condensation, first reported by Emil Knoevenagel in 1898, stands as one of the most fundamental and widely employed methods for the synthesis of substituted cyano malonic esters.[1] This reaction involves the condensation of an active methylene compound, such as a cyano malonic ester, with an aldehyde or ketone, typically catalyzed by a weak base.[2][3] The driving force of the reaction is the formation of a stable α,β-unsaturated product.

The Knoevenagel-Doebner Modification

A significant advancement in this area was the Doebner modification, which utilizes pyridine as a solvent and often involves the use of malonic acid or its half-esters.[2] When a carboxylic acid is present on the active methylene compound, the condensation is frequently followed by decarboxylation, providing a direct route to α,β-unsaturated nitriles.[2]

The Cope-Knoevenagel Reaction: Mechanistic Insights

The term "Cope-Knoevenagel reaction" often refers to the mechanistic investigations and modifications contributed by Arthur C. Cope. His work provided a deeper understanding of the reaction mechanism, particularly concerning the condensation of ketones with cyanoacetic esters.[4] Cope's studies helped to elucidate the role of the amine catalyst and the intermediates involved in the condensation and subsequent dehydration steps.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds through the following key steps:

-

Enolate Formation: A weak base, such as piperidine or an amine, deprotonates the acidic α-carbon of the cyano malonic ester, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Aldol Addition: This nucleophilic attack forms a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated substituted cyano malonic ester.

Figure 1: Generalized mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde

This protocol provides a representative procedure for the synthesis of ethyl (E)-2-cyano-3-phenylacrylate.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often crystallizes out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford the pure ethyl (E)-2-cyano-3-phenylacrylate.

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 2 h | 85-90 | [2] |

| 4-Chlorobenzaldehyde | Boric Acid | Aqueous Ethanol | 30 min | 95 | [5] |

| 4-Methoxybenzaldehyde | Nano-Fe3O4@EA | Solvent-free | 15 min | 98 | [6] |

Table 1: Representative yields for the Knoevenagel condensation with ethyl cyanoacetate under various catalytic conditions.

II. Direct Alkylation of Cyano Malonic Esters: A Classical Approach

The direct alkylation of cyano malonic esters is a classical and straightforward method for introducing alkyl, aryl, or other substituents at the α-position. This method is an extension of the well-established malonic ester synthesis.[7][8] The presence of both the cyano and ester groups significantly increases the acidity of the α-protons, allowing for deprotonation with a variety of bases.

Causality in Experimental Choices

The choice of base and solvent is crucial for the success of the alkylation reaction. A base strong enough to deprotonate the cyano malonic ester without causing significant hydrolysis of the ester groups is required. Sodium ethoxide in ethanol is a traditional choice, ensuring compatibility with ethyl esters and preventing transesterification.[8] The use of aprotic polar solvents like DMF or DMSO can enhance the reactivity of the enolate, often leading to faster reactions. The selection of the alkylating agent is typically limited to primary and secondary alkyl halides to avoid competing elimination reactions.

Reaction Mechanism

The mechanism of direct alkylation is a classic example of a nucleophilic substitution reaction:

-

Enolate Formation: A base removes the acidic α-proton from the cyano malonic ester to generate a nucleophilic enolate.

-

Nucleophilic Substitution (SN2): The enolate attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, displacing the halide and forming a new carbon-carbon bond.

Figure 2: Experimental workflow for the direct alkylation of a cyano malonic ester.

Experimental Protocol: Methylation of Ethyl Cyanoacetate

This protocol details the methylation of ethyl cyanoacetate, a common transformation in organic synthesis.[9]

Materials:

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Methyl iodide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Cool the solution in an ice bath and add ethyl cyanoacetate (1 equivalent) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add methyl iodide (1 equivalent) dropwise to the solution. An exothermic reaction may be observed.

-

After the addition, heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify the product by vacuum distillation to obtain ethyl 2-cyanopropanoate.

| Alkyl Halide | Base | Solvent | Temperature | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | >90 | [9] |

| Ethyl Bromide | NaOEt | Ethanol | Reflux | ~85 | [7] |

| Benzyl Chloride | NaH | DMF | Room Temp. | High | [7] |

Table 2: Representative yields for the direct alkylation of ethyl cyanoacetate.

III. The Michael Addition: Conjugate Addition for Functionalization